7-Methyl-1-oxa-7-azaspiro[2.6]nonane
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Overview
Description
7-Methyl-1-oxa-7-azaspiro[2.6]nonane is a spirocyclic compound characterized by a unique structure that includes both an oxetane and an azaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-oxa-7-azaspiro[2.6]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a bromomethyl derivative with a tosylamide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for 7-Methyl-1-oxa-7-azaspiro[2This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-oxa-7-azaspiro[2.6]nonane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
7-Methyl-1-oxa-7-azaspiro[2.6]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme binding studies.
Mechanism of Action
The mechanism of action of 7-Methyl-1-oxa-7-azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, it has been studied for its ability to bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The spirocyclic structure provides metabolic robustness and efficient binding, facilitating the reduction of benzimidazolequinone substrates .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features.
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
Uniqueness: 7-Methyl-1-oxa-7-azaspiro[2.6]nonane is unique due to its specific spirocyclic structure, which offers a balance of metabolic stability and binding efficiency. This makes it a valuable alternative to more common heterocycles like morpholine in medicinal chemistry .
Properties
IUPAC Name |
7-methyl-1-oxa-7-azaspiro[2.6]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-3-8(4-6-9)7-10-8/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCABPHWIOUEIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(CC1)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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